molecular formula C14H17F3N2O2 B5812685 1-(2-ethoxyphenyl)-4-(trifluoroacetyl)piperazine

1-(2-ethoxyphenyl)-4-(trifluoroacetyl)piperazine

Cat. No. B5812685
M. Wt: 302.29 g/mol
InChI Key: BYZCRVDIHJSHCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-ethoxyphenyl)-4-(trifluoroacetyl)piperazine, also known as ETPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. ETPP belongs to the class of piperazine derivatives and has been studied for its various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 1-(2-ethoxyphenyl)-4-(trifluoroacetyl)piperazine is not fully understood. However, it is believed that this compound exerts its therapeutic effects by modulating the activity of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. This compound has been shown to act as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic effects. This compound also acts as a serotonin 5-HT1A receptor agonist, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which may contribute to its therapeutic effects. This compound has also been found to decrease the levels of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. Additionally, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(2-ethoxyphenyl)-4-(trifluoroacetyl)piperazine in lab experiments is its high potency and selectivity for dopamine D2 and serotonin 5-HT1A receptors. This makes it a useful tool for studying the role of these receptors in various physiological and pathological conditions. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the study of 1-(2-ethoxyphenyl)-4-(trifluoroacetyl)piperazine. One direction is to further investigate its potential therapeutic properties in neurological disorders such as Parkinson's disease and Alzheimer's disease. Another direction is to explore its potential use in the treatment of chronic pain and inflammation. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to develop more potent and selective analogs of this compound.

Synthesis Methods

1-(2-ethoxyphenyl)-4-(trifluoroacetyl)piperazine can be synthesized by the reaction of 1-(2-ethoxyphenyl)piperazine with trifluoroacetic anhydride in the presence of a catalyst. The reaction yields this compound as a white crystalline solid with a high yield. The purity of this compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

1-(2-ethoxyphenyl)-4-(trifluoroacetyl)piperazine has been extensively studied for its potential therapeutic properties. It has been shown to have antipsychotic, anxiolytic, and antidepressant effects in animal models. This compound has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Furthermore, this compound has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation.

properties

IUPAC Name

1-[4-(2-ethoxyphenyl)piperazin-1-yl]-2,2,2-trifluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O2/c1-2-21-12-6-4-3-5-11(12)18-7-9-19(10-8-18)13(20)14(15,16)17/h3-6H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYZCRVDIHJSHCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.